molecular formula C11H13N5O2 B2745221 3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923504-10-3

3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2745221
CAS No.: 923504-10-3
M. Wt: 247.258
InChI Key: NNYWXDZVBBIFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-based heterocyclic compound characterized by an imidazo[2,1-f]purine core with ethyl and methyl substituents at the 3- and 1,7-positions, respectively. The ethyl and methyl substituents likely influence its lipophilicity, metabolic stability, and receptor-binding affinity, as observed in analogs with similar substitution patterns .

Properties

IUPAC Name

2-ethyl-4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-4-15-9(17)7-8(14(3)11(15)18)13-10-12-6(2)5-16(7)10/h5H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYWXDZVBBIFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl and methyl-substituted imidazole derivatives with purine precursors. The reaction conditions often include the use of catalysts such as nickel or palladium, and the reactions are carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole-purine compounds .

Scientific Research Applications

3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution-Driven Pharmacological Profiles

Critical Observations :
  • Substituent Position and Size :
    • Alkyl chains (e.g., pentyl in 3i, butyl in AZ-853/AZ-861) enhance 5-HT1A receptor affinity and selectivity over PDEs .
    • Bulky substituents (e.g., trifluoromethyl in AZ-861) improve functional agonism but may reduce brain penetration compared to smaller groups (e.g., fluoro in AZ-853) .
  • Electron-Withdrawing Groups :
    • Fluorine or trifluoromethyl groups on arylpiperazine moieties (AZ-853, AZ-861) enhance receptor binding and metabolic stability .
  • Dual-Targeting Potential: Compounds with hybrid structures (e.g., Compound 5) balance receptor (5-HT1A/5-HT7) and enzyme (PDE4B/PDE10A) inhibition, suggesting multitarget therapeutic utility .
Key Findings :
  • Lipophilicity : Higher logP values (e.g., AZ-861) correlate with increased CNS penetration but may exacerbate off-target effects like sedation .
  • Metabolic Stability : AZ-853’s superior stability in human liver microsomes (HLM) aligns with its stronger in vivo antidepressant efficacy .
  • Safety: AZ-853’s α1-adrenolytic activity causes hypotension, whereas AZ-861’s trifluoromethyl group associates with lipid disturbances .

Therapeutic Implications

  • Antidepressants: AZ-853 and AZ-861 demonstrate that minor structural changes (fluoro vs. trifluoromethyl) significantly alter efficacy and safety, guiding lead optimization .
  • Anticancer Agents : CB11’s butyl and trimethyl groups enable PPARγ activation, highlighting the scaffold’s versatility beyond CNS applications .
  • Multitarget Potential: Hybrid derivatives (e.g., Compound 5) with balanced receptor/enzyme activity represent next-generation candidates for complex disorders like depression with comorbid cognitive deficits .

Biological Activity

3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known by its CAS number 923504-10-3, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.

PropertyValue
Molecular FormulaC₁₁H₁₃N₅O₂
Molecular Weight247.25 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit phosphodiesterase (PDE) inhibition , which plays a crucial role in modulating intracellular signaling pathways. PDEs are enzymes that degrade cyclic nucleotides such as cAMP and cGMP; thus, their inhibition can lead to increased levels of these signaling molecules.

Key Findings:

  • PDE Inhibition : The compound has demonstrated significant inhibitory effects on PDE4B1 and PDE10A enzymes. For instance, derivatives with short alkyl chains at the N7 position exhibited IC₅₀ values ranging from 2.30 µM to 5 µM for PDE4B1 inhibition .

Biological Activities

Research indicates that this compound may have various biological activities:

1. Neuroprotective Effects

  • Studies have suggested potential neuroprotective effects against neurodegenerative diseases by modulating dopaminergic pathways through PDE inhibition .

2. Antioxidant Activity

  • The compound's structure suggests it may possess antioxidant properties that could protect cells from oxidative stress.

3. Anti-inflammatory Properties

  • By inhibiting PDEs, the compound may also reduce inflammation in various cellular models.

Case Study 1: Neurodegenerative Disease Models

In a study investigating multitarget drugs for neurodegenerative diseases, compounds similar to this compound were tested for their ability to inhibit PDEs and protect neuronal cells from apoptosis. The results indicated that these compounds could significantly enhance cell viability under stress conditions by modulating cyclic nucleotide levels .

Case Study 2: In vitro Pharmacological Testing

In vitro assays demonstrated that the compound exhibited dose-dependent inhibition of PDE activity. The most potent analogs were found to have an IC₅₀ in the low micromolar range (around 2.44 µM for PDE4B1), indicating strong potential for therapeutic applications .

Q & A

Q. What are the established synthetic routes for 3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?

The synthesis typically involves multi-step alkylation and cyclocondensation reactions. A common approach includes:

  • N-Alkylation : Reacting xanthine derivatives with alkylating agents (e.g., bromoethane) to introduce substituents at the N-1 and N-3 positions.
  • Cyclocondensation : Formation of the imidazo[2,1-f]purine core via intramolecular cyclization under reflux conditions with acetic anhydride or DMF as a solvent .
  • Functionalization : Piperazinyl or aryl groups are added via Huisgen or Sonogashira coupling for advanced derivatives .

Q. How is the structural characterization of this compound performed?

Key methods include:

  • NMR Spectroscopy : Confirms substitution patterns (e.g., methyl groups at N-1/N-3, ethyl at N-3).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₃H₁₅N₅O₂ for core structure) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state studies .

Q. What is the primary biological target of this compound?

The compound acts as a 5-HT₁A receptor partial agonist , modulating serotonin signaling pathways linked to antidepressant effects. This is confirmed via:

  • Radioligand Binding Assays : High affinity (Ki = 0.2–0.6 nM for derivatives like AZ-853/AZ-861) .
  • Functional cAMP Assays : Partial agonism (EC₅₀ = 10–50 nM) .

Advanced Research Questions

Q. How do structural modifications influence 5-HT₁A receptor affinity and functional activity?

Structure–Activity Relationship (SAR) Insights :

  • Piperazinylalkyl Chains : Longer chains (e.g., butyl vs. pentyl) enhance brain penetration but reduce metabolic stability .
  • Fluorophenyl vs. Trifluoromethyl Substituents : Fluorine at the ortho position (AZ-853) improves 5-HT₁A selectivity, while CF₃ groups (AZ-861) increase receptor activation potency .

Q. Table 1: Comparative Pharmacological Profiles of Key Derivatives

Compound5-HT₁A Ki (nM)Functional Activity (EC₅₀, nM)Brain Penetration (LogBB)Metabolic Stability (HLM t₁/₂, min)
AZ-8530.615 (Partial Agonist)-0.5228
AZ-8610.210 (Partial Agonist)-0.7818
Derivative 4b1.445 (Antagonist)-0.3545
Data sourced from

Q. What in vitro and in vivo models are used to evaluate its antidepressant-like effects?

  • Forced Swim Test (FST) : Mice treated with 10 mg/kg (i.p.) show reduced immobility time (~40% decrease vs. controls) .
  • Tail Suspension Test (TST) : Validates behavioral despair modulation .
  • Microdialysis : Measures serotonin release in the prefrontal cortex post-administration .

Q. How can contradictions in pharmacokinetic data between derivatives be resolved?

Contradictions arise from:

  • Lipophilicity vs. BBB Penetration : AZ-853 (LogP = 3.1) has better brain uptake than AZ-861 (LogP = 3.8) despite higher lipophilicity, due to transporter-mediated efflux .
  • Species Variability : Mouse liver microsomes show faster clearance (t₁/₂ = 18–28 min) than human, necessitating allometric scaling .

Q. What methodological considerations are critical for assessing its safety profile?

  • Cardiovascular Effects : Monitor systolic blood pressure (AZ-853 reduces it by 15–20 mmHg via α₁-adrenolytic activity) .
  • Metabolic Disturbances : Evaluate serum lipids (e.g., AZ-853 increases triglycerides by 25% after 14-day dosing) .
  • Sedation Scoring : Use locomotor activity tests (e.g., open field) to quantify CNS depression .

Data Contradiction Analysis

Example : AZ-853 exhibits stronger antidepressant-like effects in FST despite lower 5-HT₁A affinity than AZ-861.

  • Resolution : AZ-853’s superior brain penetration (LogBB = -0.52 vs. -0.78 for AZ-861) compensates for weaker receptor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.